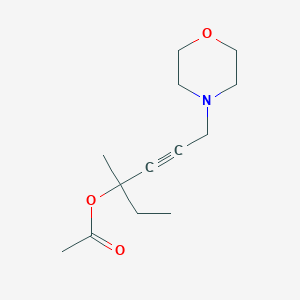![molecular formula C17H20BrN3OS B4933560 1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4933560.png)
1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BPTP and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
BPTP acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various cognitive processes, such as learning and memory. By modulating the activity of this receptor, BPTP has been found to enhance cognitive function in animal models.
Biochemical and Physiological Effects:
BPTP has been found to have various biochemical and physiological effects. It has been shown to enhance cognitive function and improve memory in animal models. BPTP has also been found to have anxiolytic effects, reducing anxiety in animal models. Additionally, BPTP has been found to have anti-inflammatory effects, reducing inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPTP in lab experiments is its specificity for the α7 nicotinic acetylcholine receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of using BPTP is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety procedures.
Direcciones Futuras
There are several future directions for research on BPTP. One area of research is in the development of new compounds that are more potent and selective for the α7 nicotinic acetylcholine receptor. Another area of research is in the study of the long-term effects of BPTP on cognitive function and behavior. Additionally, BPTP could be studied for its potential use in the treatment of neurological disorders, such as schizophrenia and depression.
Conclusion:
In conclusion, BPTP is a chemical compound that has been studied for its potential use as a research tool in various fields. It has been found to modulate the activity of the α7 nicotinic acetylcholine receptor, enhancing cognitive function and reducing anxiety in animal models. While BPTP has potential as a research tool, caution should be taken when handling this compound due to its potential toxicity. Further research is needed to explore the potential applications of BPTP in the treatment of neurological disorders and to develop new compounds with greater potency and selectivity.
Métodos De Síntesis
The synthesis of BPTP involves a series of chemical reactions. The starting materials for the synthesis are 4-bromo-5-propyl-2-thiophene carboxylic acid and 2-pyridine carboxylic acid. These two compounds are reacted with thionyl chloride to form the corresponding acid chlorides. The acid chlorides are then reacted with piperazine to form BPTP.
Aplicaciones Científicas De Investigación
BPTP has been studied for its potential use as a research tool in various fields. One of the main areas of research is in the field of neuroscience. BPTP has been found to modulate the activity of certain neurotransmitter receptors in the brain. This makes it a useful tool for studying the role of these receptors in various neurological disorders, such as schizophrenia and depression.
Propiedades
IUPAC Name |
(4-bromo-5-propylthiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3OS/c1-2-5-14-13(18)12-15(23-14)17(22)21-10-8-20(9-11-21)16-6-3-4-7-19-16/h3-4,6-7,12H,2,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUHIQRMCDSHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)N2CCN(CC2)C3=CC=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4933480.png)
![(3R*,4R*)-1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4933482.png)
![N-[3-(benzyloxy)benzyl]-5-indanamine](/img/structure/B4933483.png)



![methyl 6-methyl-2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4933512.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4933522.png)

![N-[4-(cyanomethyl)phenyl]-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4933537.png)
![1-(4-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4933538.png)
![N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933552.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B4933568.png)